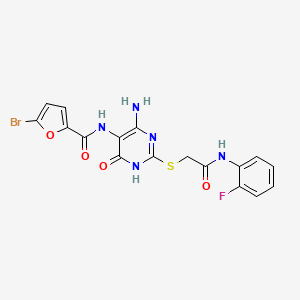
2-(4-Chlorophenyl)-2-oxoethyl 4-hydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenyl)-2-oxoethyl 4-hydroxybenzoate is a useful research compound. Its molecular formula is C15H11ClO4 and its molecular weight is 290.7. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Structure and Spectroscopic Analysis
2-(4-Chlorophenyl)-2-oxoethyl 3-nitrobenzoate, closely related to 2-(4-Chlorophenyl)-2-oxoethyl 4-hydroxybenzoate, has been synthesized and its structure confirmed through IR and single-crystal X-ray diffraction studies. It's noted for its vibrational wavenumbers computed using HF and DFT methods, hyperpolarizability, and HOMO and LUMO analysis, which help in understanding charge transfer within the molecule (Kumar et al., 2014).
Advanced Oxidation Processes
Research on 4-chlorophenol, a compound structurally similar to this compound, has contributed to understanding oxidative degradation processes in aqueous solutions. The Cr(VI)/H2O2 system, for instance, has been proposed as a viable advanced oxidation process, operating over a wide pH range for treating chromate-contaminated wastewaters with recalcitrant organic compounds (Bokare & Choi, 2011).
Synthesis of Novel Compounds
Research into the synthesis of novel heterocyclic compounds derived from related chemical structures has shown potential in antimicrobial and anticancer applications. For example, derivatives synthesized from related compounds have shown significant anti-lipase and anti-α-glucosidase activity, hinting at the broader potential of similar chemical structures in medicinal chemistry (Bekircan et al., 2015).
Polymer Synthesis
Studies in polymer science have explored the synthesis of high molecular weight poly(4-hydroxybenzoate)s through bulk condensations of 4-hydroxybenzoic acids, a process relevant to the synthesis of compounds like this compound. These findings contribute to the understanding of polymer synthesis and its applications in material science (Kricheldorf & Schwarz, 1984).
Environmental Applications
The degradation of chlorophenols in aqueous solutions at normal temperatures and pressures has been studied, contributing to environmental science and pollution control. This research is relevant to understanding the degradation pathways of chlorinated compounds like this compound and their environmental impact (Liu et al., 2014).
Mechanism of Action
Target of Action
It is structurally similar to butylparaben , a well-known antimicrobial preservative used in cosmetics and pharmaceuticals . Parabens like butylparaben are known to target microbial DNA and RNA synthesis, and certain enzymes like ATPase and phosphotransferase .
Mode of Action
They are proposed to inhibit DNA and RNA synthesis and enzymes like ATPase and phosphotransferase in some bacterial species . They may also interfere with membrane transport processes by disrupting the lipid bilayer, possibly causing leakage of intracellular constituents .
Biochemical Pathways
Parabens, including butylparaben, are known to interfere with microbial dna and rna synthesis, which could disrupt numerous biochemical pathways .
Pharmacokinetics
Parabens are generally known for their low toxicity in humans and effective antimicrobial properties .
Result of Action
Parabens are known to have antimicrobial effects, particularly against mold and yeast .
Properties
IUPAC Name |
[2-(4-chlorophenyl)-2-oxoethyl] 4-hydroxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO4/c16-12-5-1-10(2-6-12)14(18)9-20-15(19)11-3-7-13(17)8-4-11/h1-8,17H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAHGIUVPYHTMQV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCC(=O)C2=CC=C(C=C2)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

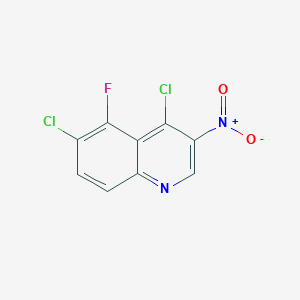
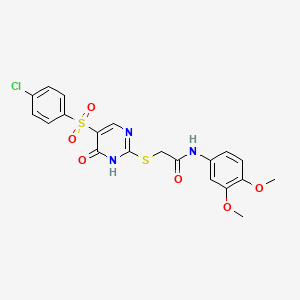
![3-Methyl-2-(4-{2-[4-(prop-2-yn-1-yl)piperazin-1-yl]acetyl}piperazin-1-yl)butanenitrile](/img/structure/B2375275.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-methyloxalamide](/img/structure/B2375280.png)
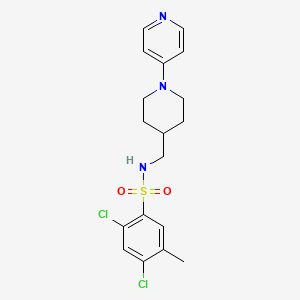

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acrylamide](/img/structure/B2375285.png)

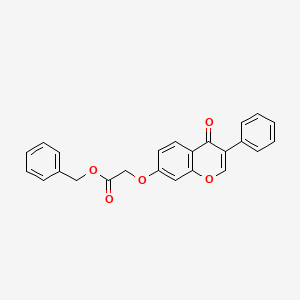
![N-(4-acetamidophenyl)-2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2375288.png)
![5-methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid](/img/structure/B2375289.png)
